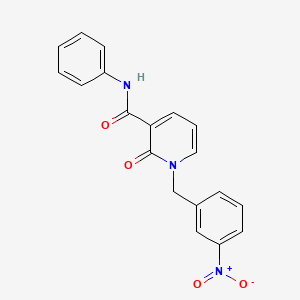

1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves the reaction of specific reagents to form the desired molecular structure. In one study, a related compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, was synthesized by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine. This process was characterized using various spectroscopic techniques, including multinuclear NMR and FTIR spectroscopy . Although this does not directly describe the synthesis of the target compound, it provides insight into the methods that could be employed for synthesizing nitrobenzyl-related compounds.

Molecular Structure Analysis

The molecular structure and conformational properties of the synthesized compounds can be analyzed using single-crystal X-ray diffraction, as demonstrated in the study of the carbacylamidophosphate compound . This technique allows for the determination of the crystal structure, which in the case of the carbacylamidophosphate, revealed a centrosymmetric hexameric chain extended along a specific crystallographic direction. The structure was found to be disordered, primarily due to the rotation of tert-butyl groups around the C-N bonds .

Chemical Reactions Analysis

Chemical reactions involving 1,2-dihydropyridines can lead to various products depending on the reactants used. For instance, the Diels–Alder cycloaddition reaction of N-carbonyl-1,2-dihydropyridines with nitrosobenzene results in the formation of 3-phenyl-2-oxa-3,6-diazabicyclo[2.2.2]oct-7-enes . This reaction is regiospecific and produces a mixture of rotamers that can be distinguished by their configuration at the carbonyl to nitrogen bond. The study of these reactions provides valuable information on the behavior of dihydropyridine derivatives under cycloaddition conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from spectroscopic data and temperature studies. For example, the rotamers produced in the Diels–Alder reaction exhibit dual resonances in their 1H NMR spectra, which coalesce at about 100 °C, indicating the temperature at which these rotamers interconvert . Such studies are crucial for understanding the dynamic behavior of these compounds and can provide insights into their stability, reactivity, and potential applications.

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilators

Compounds bearing the dihydropyridine structure, substituted with various functional groups, have been identified as antihypertensive agents and coronary vessel dilators. The synthesis involves the condensation of enamines with ylidene acid esters, indicating potential applications in cardiovascular disease treatment and research (W. Abernathy, 1978).

Bifunctional Chelating Agents

Bifunctional poly(amino carboxylate) chelating agents have been synthesized from macrocyclic tetraamines, including nitrobenzyl-substituted intermediates. These agents find applications in radiopharmaceuticals and diagnostic imaging, demonstrating the versatility of nitrobenzyl derivatives in creating compounds that can bind metal ions for medical applications (T. McMurry et al., 1992).

Hydrogen Bonding and Molecular Assembly

The hydrogen bonding capabilities of nitro-substituted benzoic acids, including those related to the nitrobenzyl group, have been studied in the context of proton-transfer compounds. These studies provide insights into how nitrobenzyl derivatives might participate in molecular assembly and the formation of complex structures, which could be relevant for material science and pharmaceutical formulation (Graham Smith & U. Wermuth, 2010).

Polymer Science and Engineering

The nitrobenzyl group has been utilized in the synthesis of block copolymers containing well-defined aramides with low polydispersity. This research demonstrates the potential application of such compounds in polymer science, where they can be used to create new materials with specific mechanical and chemical properties (T. Yokozawa et al., 2002).

Organic Synthesis and Catalysis

Studies on the synthesis of aza-analogues of benzimidazole N-oxides, involving nitrobenzylamino pyridine derivatives, underline the utility of nitrobenzyl groups in organic synthesis and catalysis. These compounds can serve as intermediates in the synthesis of complex organic molecules with potential applications in medicinal chemistry and drug discovery (A. Andrews et al., 1982).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-18(20-15-7-2-1-3-8-15)17-10-5-11-21(19(17)24)13-14-6-4-9-16(12-14)22(25)26/h1-12H,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXFNKTJOSYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)